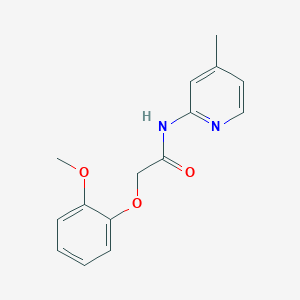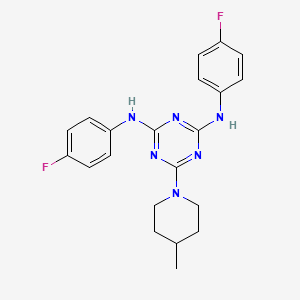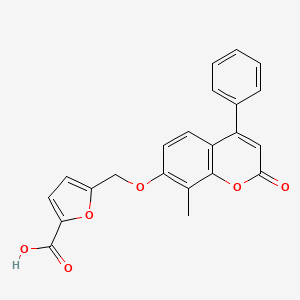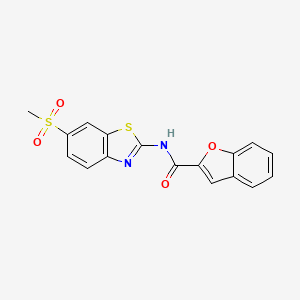
2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide is an organic compound that features a methoxyphenoxy group and a methylpyridinyl group connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide typically involves the reaction of 2-methoxyphenol with 4-methyl-2-aminopyridine in the presence of an acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the acylation process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide linkage can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or sodium methoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide.
Reduction: Formation of 2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structure suggests it may have activity against certain enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials. Its chemical properties make it suitable for incorporation into polymers or as a precursor for the synthesis of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenoxy group can form hydrogen bonds or hydrophobic interactions with the target, while the methylpyridinyl group can engage in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide
- 2-(2-methoxyphenoxy)-N-(4-chloropyridin-2-yl)acetamide
- 2-(2-methoxyphenoxy)-N-(4-methylpyridin-3-yl)acetamide
Uniqueness
2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide is unique due to the specific positioning of the methoxy and methylpyridinyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H16N2O3/c1-11-7-8-16-14(9-11)17-15(18)10-20-13-6-4-3-5-12(13)19-2/h3-9H,10H2,1-2H3,(H,16,17,18) |
InChI Key |
UIAMSZQKGODZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11608255.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone](/img/structure/B11608259.png)
![(7Z)-3-(1,3-benzodioxol-5-yl)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11608274.png)
![7,10-Dimethyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one](/img/structure/B11608278.png)
![methyl (5E)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11608281.png)


![ethyl 4-{[N-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)valyl]amino}benzoate](/img/structure/B11608300.png)
![methyl 4-[4-(2-methoxy-2-oxoethoxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11608314.png)
![(7Z)-3-(3-bromophenyl)-7-(4-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11608320.png)
![6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11608325.png)
![4-oxo-4-[7-oxo-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]butanoic acid](/img/structure/B11608328.png)
![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11608340.png)

